Enrofloxacin hydrochloride is classified as a fluoroquinolone antibiotic. It is synthesized chemically and is available in various formulations, including oral and injectable forms. The compound's active metabolite, ciprofloxacin, results from the deethylation process mediated by cytochrome P450 enzymes .
The synthesis of enrofloxacin hydrochloride typically involves several chemical reactions starting from simpler quinolone derivatives. One common method includes the reaction of 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with hydrochloric acid to produce the hydrochloride salt.
The process may also involve purification steps such as recrystallization to obtain a high-purity product suitable for pharmaceutical use .
Enrofloxacin hydrochloride participates in several chemical reactions:
The mechanism of action of enrofloxacin hydrochloride involves:
The efficacy of enrofloxacin is concentration-dependent; higher concentrations lead to greater antibacterial activity .
Enrofloxacin hydrochloride exhibits several important physical and chemical properties:
These properties contribute to its effectiveness as an antibiotic agent in veterinary medicine .
Enrofloxacin hydrochloride is primarily utilized in veterinary medicine for:
Additionally, it serves as a reference standard for detecting enrofloxacin residues in food products, ensuring food safety .
Enrofloxacin’s intrinsic aqueous solubility (0.23 g/L) severely limits its bioavailability, necessitating structural optimization through salt formation. The hydrochloride salt (C₁₉H₂₂FN₃O₃·HCl) is synthesized via acid-base reaction, where enrofloxacin’s piperazinyl nitrogen (pKa₂ = 8.70) is protonated by hydrochloric acid. This process yields a crystalline solid with significantly enhanced solubility (483.01 ± 4.06 mg/mL in water) compared to the parent compound—a 2,000-fold increase [1] [5]. Alternative solubility-enhancement strategies include:
Table 1: Solubility Enhancement Methods for Enrofloxacin
Method | Conditions | Solubility (mg/mL) | Mechanism |
---|---|---|---|
Hydrochloride salt | Water, 25°C | 483.01 ± 4.06 | Protonation, crystal lattice energy reduction |
Propylene glycol | 40% in buffer, pH 7.4 | 1,216.79 | Polarity reduction, hydrogen bonding |
SDS surfactant | 50 mM in buffer, pH 7.4 | 3,478.29 | Micellar encapsulation |
Ethanol | 40% in buffer, pH 7.4 | 1,300.38 | Dielectric constant modulation |
Enrofloxacin mesylate (EM) and hydrochloride (EH) derivatives exhibit distinct physicochemical and pharmacokinetic profiles. EM synthesis involves reacting enrofloxacin with methanesulfonic acid (1:1 molar ratio), yielding a salt with aqueous solubility 1.48× higher than EH [1] [5]. Key differences include:
Enrofloxacin hydrochloride crystallizes as a stable dihydrate (C₁₉H₂₂FN₃O₃·HCl·2H₂O) in the monoclinic space group P2₁/c, with unit cell parameters a = 12.48 Å, b = 11.23 Å, c = 15.67 Å, and β = 98.5° [4] [6]. X-ray diffraction reveals:
Table 2: Crystallographic Parameters of Enrofloxacin Hydrochloride Dihydrate
Parameter | Value | Significance |
---|---|---|
Crystal system | Monoclinic | Dictates packing density and stability |
Space group | P2₁/c | Influences symmetry of hydrogen bonding networks |
Unit cell volume | 2,174 ų | Correlates with density and solubility |
H-bond distances | 2.65–3.12 Å | Determines lattice energy and dehydration kinetics |
Dehydration onset | 110°C | Guides drying protocols during manufacturing |
Sustainable synthesis of enrofloxacin hydrochloride emphasizes solvent selection, atom economy, and energy efficiency:
These innovations align with the ACS Green Chemistry Principles, particularly Principle #5 (safer solvents) and #12 (accident prevention through hydrate control) [6] [9].
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3